molecular formula C16H20N2O3S2 B12210406 N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12210406
M. Wt: 352.5 g/mol
InChI Key: YOXNFYGTYFAVEN-UHFFFAOYSA-N
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Description

N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound with a unique structure that includes a tetrahydrothieno[3,4-d][1,3]thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The starting materials often include 4-(propan-2-yl)phenyl derivatives and thieno[3,4-d][1,3]thiazole precursors. The key steps in the synthesis may involve:

    Formation of the thiazole ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Introduction of the acetamide group: This step often involves acylation reactions using acetic anhydride or acetyl chloride.

    Oxidation: The final step may involve oxidation to introduce the dioxido groups, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups on the molecule.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structure of the compound could be useful in the design of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a different core structure but similar functional groups.

    5-Hydroxyindoleacetic acid: A metabolite of serotonin with a different ring system but similar functional groups.

Uniqueness

N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is unique due to its tetrahydrothieno[3,4-d][1,3]thiazole ring system, which is not commonly found in other compounds. This unique structure may confer specific properties and activities that are not present in similar compounds.

Properties

Molecular Formula

C16H20N2O3S2

Molecular Weight

352.5 g/mol

IUPAC Name

N-[5,5-dioxo-3-(4-propan-2-ylphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C16H20N2O3S2/c1-10(2)12-4-6-13(7-5-12)18-14-8-23(20,21)9-15(14)22-16(18)17-11(3)19/h4-7,10,14-15H,8-9H2,1-3H3

InChI Key

YOXNFYGTYFAVEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C

Origin of Product

United States

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